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Compound of Interest

Compound Name: Bocidelpar

Cat. No.: B10830031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Bocidelpar, a novel

peroxisome proliferator-activated receptor delta (PPARδ) agonist, against other notable PPARδ

agonists: GW501516 (Cardarine), MBX-8025 (Seladelpar), and Elafibranor. The information is

compiled from publicly available clinical trial data and preclinical studies to assist in the

objective evaluation of these compounds.

Comparative Safety Profile of PPARδ Agonists
The following table summarizes the key safety findings for Bocidelpar and other selected

PPARδ agonists.
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Compound Developer Indication(s)

Key

Safety/Toler

ability

Findings

Adverse

Events of

Note

Developmen

t Status

Bocidelpar

(ASP0367)

Mitobridge

(Astellas

Pharma)

Primary

Mitochondrial

Myopathy,

Duchenne

Muscular

Dystrophy

Phase 1

studies in

healthy adults

and

individuals

with renal or

hepatic

impairment

showed it to

be well-

tolerated.[1]

[2] All

treatment-

emergent

adverse

events were

mild to

moderate and

not

considered

drug-related.

[1][3] No

clinically

significant

changes in

laboratory or

electrocardio

graphic

evaluations

were

observed.[1]

[3]

Mild to

moderate, not

specified in

detail in

publicly

available

data.[1][2]

Phase 2/3

trials

ongoing.[4]
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GW501516

(Cardarine)

GlaxoSmithKl

ine & Ligand

Pharmaceutic

als

Metabolic

and

Cardiovascul

ar Diseases

Development

was

abandoned in

2007 due to

safety

concerns.[5]

Animal

studies

revealed

rapid

development

of cancerous

tumors in

multiple

organs.[5][6]

[7]

Carcinogenici

ty in animal

models (liver,

thyroid,

tongue,

stomach,

testes).[6]

Potential for

liver stress,

cardiovascula

r

complications

, and

hormone

disruption.[7]

Discontinued

in clinical

development.

[5]

MBX-8025

(Seladelpar)

CymaBay

Therapeutics

Primary

Biliary

Cholangitis

(PBC),

Nonalcoholic

Steatohepatiti

s (NASH)

An early

Phase 2 trial

was

terminated

due to fully

reversible,

asymptomatic

grade 3

alanine

aminotransfer

ase (ALT)

increases (5

to 20 times

the upper

limit of

normal).[8][9]

Subsequent

long-term

studies with

lower doses

showed a

Asymptomati

c ALT

elevations at

higher doses.

[8] Most

frequent

adverse

events at

approved

doses include

pruritus,

nausea,

diarrhea,

dyspepsia,

muscle

spasms, and

myalgia.[8]

Approved for

medical use.
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favorable

safety profile

with no

serious

treatment-

related

adverse

events.[10]

[11] Approved

by the FDA

for PBC in

2024.[12]

Elafibranor GENFIT /

Ipsen

Primary

Biliary

Cholangitis

(PBC),

Primary

Sclerosing

Cholangitis

(PSC)

Generally

well-tolerated

in Phase 3

trials.[13][14]

[15] Similar

rates of

adverse

events,

treatment-

related

adverse

events, and

serious

adverse

events

between

elafibranor

and placebo

groups.[13]

[14]

Most

common

adverse

events (>10%

and more

frequent than

placebo)

include

abdominal

pain,

diarrhea,

nausea, and

vomiting.[13]

[14][15][16]

[17]

Uncommon

but potentially

severe

adverse

events

include

myopathy,

rhabdomyoly

sis, bone

fractures, and

Approved for

medical use.
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hypersensitivi

ty reactions.

[17]

Experimental Protocols
Detailed experimental protocols for the clinical trials cited are extensive and proprietary.

However, the general methodologies for safety assessment in these studies are outlined below.

Clinical Safety and Tolerability Assessment
Phase 1 Studies (Bocidelpar):

Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose

studies in healthy adult participants.[1][3]

Safety Assessments: Continuous monitoring of adverse events (AEs), vital signs, laboratory

tests (hematology, biochemistry, urinalysis), and 12-lead electrocardiograms (ECGs).[3]

Pharmacokinetic Analysis: Serial blood and urine sampling to determine absorption,

distribution, metabolism, and excretion of the drug.[2]

Phase 2 and 3 Studies (MBX-8025, Elafibranor):

Design: Multicenter, randomized, double-blind, placebo-controlled trials in patient

populations with the target disease.[8][13][15]

Primary Endpoints: Often a composite of biochemical responses relevant to the disease

(e.g., alkaline phosphatase levels in PBC).[10][18]

Safety Monitoring: Rigorous collection of all adverse events, with particular attention to pre-

specified adverse events of special interest (AESIs). Regular laboratory monitoring, including

liver function tests (ALT, AST, bilirubin), renal function tests, and creatine phosphokinase

(CPK) levels.[17][19]

Preclinical Toxicology (GW501516)
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Carcinogenicity Studies: Long-term (e.g., 104-week) studies in rodent models (rats and

mice) with daily administration of the compound at various dose levels.[20] Histopathological

examination of all major organs and tissues is performed to identify neoplastic and non-

neoplastic lesions.

Signaling Pathway and Experimental Workflow
PPARδ Signaling Pathway
The diagram below illustrates the general signaling pathway of PPARδ agonists. Upon binding

to the PPARδ receptor, these agonists form a heterodimer with the Retinoid X Receptor (RXR).

This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the

promoter regions of target genes, leading to the transcription of genes involved in fatty acid

metabolism, mitochondrial biogenesis, and inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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